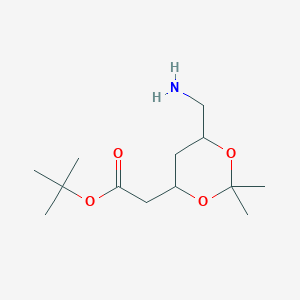
(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate is a chemical compound known for its role as an intermediate in the synthesis of various pharmacologically active agents. This compound is particularly significant in the preparation of tissue-selective inhibitors of HMG-CoA reductase, which are used in the treatment of hyperlipidemia and related cardiovascular conditions .
Méthodes De Préparation
The synthesis of (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of an optically active heptanoate.
Reaction Conditions: The reaction is carried out under low temperatures, typically between -85°C to -95°C, to ensure the stability of intermediates.
Synthetic Routes: The process involves a linear synthetic route with multiple steps, including the formation of cyanomethyl intermediates.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups using appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: It plays a crucial role in the development of drugs for treating hyperlipidemia and cardiovascular diseases by inhibiting HMG-CoA reductase.
Industry: The compound is used in the large-scale production of pharmaceuticals, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate involves its interaction with molecular targets such as HMG-CoA reductase . By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. This action is mediated through the binding of the compound to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis.
Comparaison Avec Des Composés Similaires
(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate can be compared with other similar compounds, such as :
(4R-Cis)-1,1-Dimethylethyl-6-Cyanomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
(4R-Cis)-6-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid: Another related compound used in the synthesis of pharmacologically active agents.
(4R-Cis)-6-Chloromethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid: This compound is used in similar synthetic routes and has comparable reactivity.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
tert-butyl 2-[6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3 |
Clé InChI |
RGJXYBVLMLBZQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



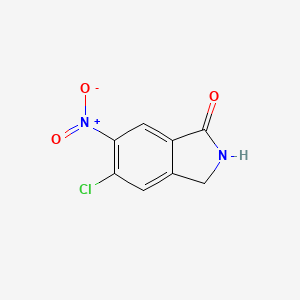
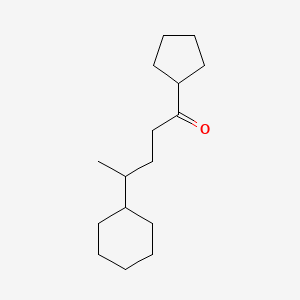
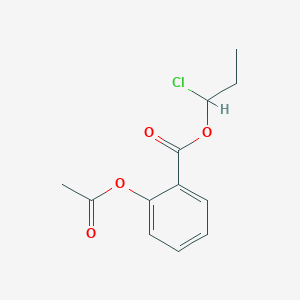
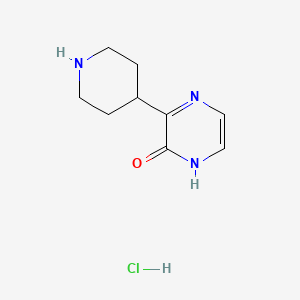
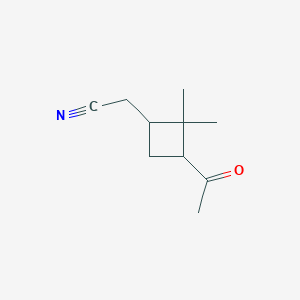
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
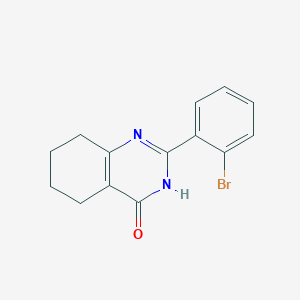

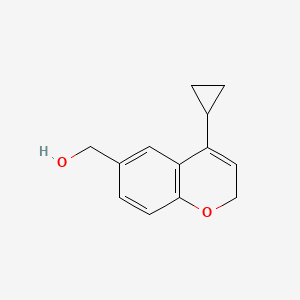
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
